molecular formula C13H15BClNO3 B13555993 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine

Cat. No.: B13555993
M. Wt: 279.53 g/mol
InChI Key: PMAANDNACUXOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,2-c]pyridine core substituted with a chloro group and a dioxaborolan moiety. Its molecular formula is C13H15BClNO2S, and it has a molecular weight of 295.59 g/mol .

Preparation Methods

The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine typically involves several steps, including the formation of the furo[3,2-c]pyridine core and subsequent functionalization. One common method involves the borylation of the furo[3,2-c]pyridine core using a palladium catalyst to introduce the dioxaborolan moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts .

Chemical Reactions Analysis

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions employed .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form stable complexes with various biomolecules, influencing their activity and function . This interaction can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. The unique combination of the furo[3,2-c]pyridine core with the chloro and dioxaborolan groups makes this compound particularly versatile and valuable in research and industry .

Properties

Molecular Formula

C13H15BClNO3

Molecular Weight

279.53 g/mol

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine

InChI

InChI=1S/C13H15BClNO3/c1-12(2)13(3,4)19-14(18-12)10-7-8-9(17-10)5-6-16-11(8)15/h5-7H,1-4H3

InChI Key

PMAANDNACUXOAF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CN=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.